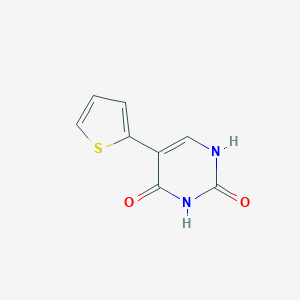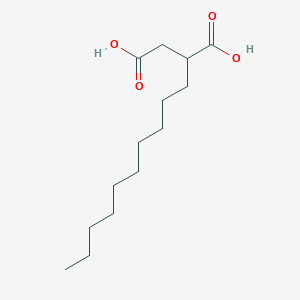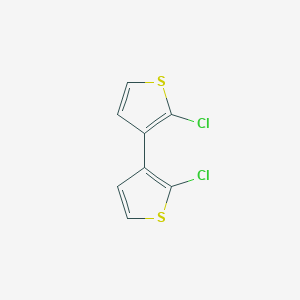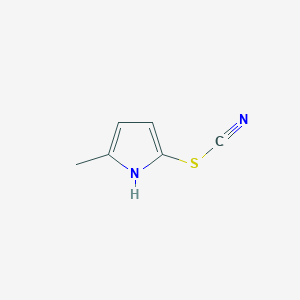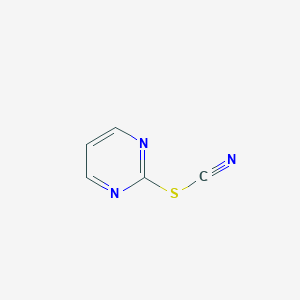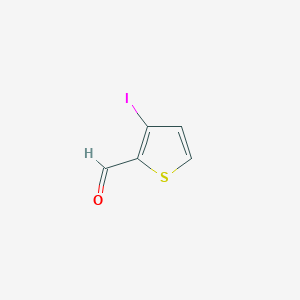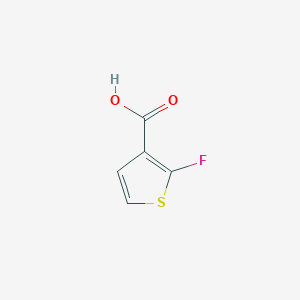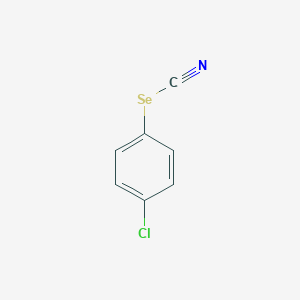
(4-Chlorophenyl) selenocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl) selenocyanate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. It is a member of the selenocyanate family, which is known for its diverse chemical and biological properties.
Scientific Research Applications
(4-Chlorophenyl) selenocyanate has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a probe in biochemical assays. It has also been studied for its potential therapeutic properties, including as an anticancer agent and as a treatment for neurological disorders.
Mechanism Of Action
The mechanism of action of (4-Chlorophenyl) selenocyanate is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of oxidative stress in cells. This can lead to cell death, making it a potential therapeutic agent for cancer treatment.
Biochemical And Physiological Effects
(4-Chlorophenyl) selenocyanate has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis (programmed cell death), and the modulation of immune system function. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the main advantages of (4-Chlorophenyl) selenocyanate for lab experiments is its versatility. It can be used in a variety of applications, from organic synthesis to biochemical assays. However, it can be difficult to work with due to its high toxicity, which requires careful handling and disposal.
Future Directions
There are many potential future directions for research on (4-Chlorophenyl) selenocyanate. One area of interest is its potential use as an anticancer agent, either alone or in combination with other therapies. It may also have applications in the treatment of neurological disorders, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to develop safer and more effective synthesis methods.
Synthesis Methods
(4-Chlorophenyl) selenocyanate can be synthesized using a variety of methods, including the reaction of 4-chlorophenyl isothiocyanate with sodium selenocyanate or by reacting 4-chlorophenyl isothiocyanate with selenium dioxide in the presence of a base. The synthesis method used will depend on the desired purity, yield, and scale of the compound.
properties
CAS RN |
7314-73-0 |
|---|---|
Product Name |
(4-Chlorophenyl) selenocyanate |
Molecular Formula |
C7H4ClNSe |
Molecular Weight |
216.54 g/mol |
IUPAC Name |
(4-chlorophenyl) selenocyanate |
InChI |
InChI=1S/C7H4ClNSe/c8-6-1-3-7(4-2-6)10-5-9/h1-4H |
InChI Key |
SFMXBMMVVZHEMM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1Cl)[Se]C#N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Bis[(2-methylpropan-2-yl)oxy]pyrimidine](/img/structure/B186493.png)
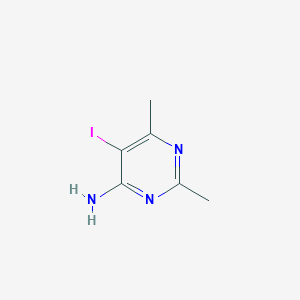
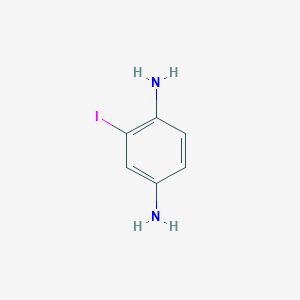
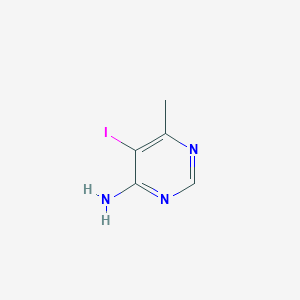
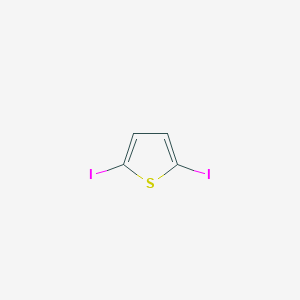
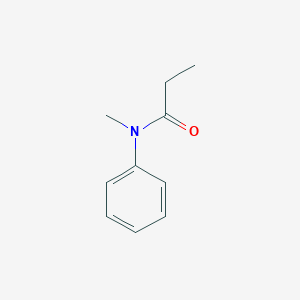
![Thieno[2,3-c][1,5]naphthyridine](/img/structure/B186509.png)
